3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Polymeric and Macrocyclic Ureas
Research on polymeric and macrocyclic ureas based on meta-substituted aromatic diamines, like 1,3-phenylenediamine and 2,6-diaminopyridine, has shown significant promise. The formation of oligomeric polyurea and macrocyclic compounds through condensation reactions highlights the potential of 1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-phenylurea derivatives in creating novel polymer structures with potential applications in material science and engineering (Böhme et al., 2002).
Photocatalytic Transformation of Phenyl-Urea Herbicides
The study on the photocatalytic transformation of phenyl-urea herbicides provides insight into environmental applications, particularly in water treatment. By exploring the effects of pH on the transformation rates in aqueous TiO2 and ZnO suspensions, this research contributes to understanding how such chemical structures react under different conditions, potentially aiding in the degradation of pollutants (Richard & Bengana, 1996).
New Isocyanates from Amino Acids
The synthesis of di- and polyisocyanates from α-amino acids opens new pathways in polymer chemistry. This approach not only allows for the creation of degradable polyurethanes potentially useful in medical applications but also demonstrates the versatility of amino acid-derived compounds in synthesizing complex polymers with specific functionalities (Hettrich & Becker, 1997).
Synthesis and Characterization of Poly-O-Methyl-[n]-Polyurethane
The synthesis of poly-O-methyl-[n]-polyurethane from a D-glucamine-based monomer highlights the potential of 1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-phenylurea derivatives in creating biocompatible and environmentally friendly materials. This research indicates the feasibility of using sugar-based monomers for polymer synthesis, which could lead to novel materials with a range of applications in medicine and biotechnology (Kolender et al., 2011).
Modulating the M-M Distance in Dinuclear Complexes
The creation of new ligands capable of modulating the distance between metal ions in dinuclear complexes demonstrates the importance of 1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-phenylurea derivatives in catalysis and material science. Such compounds could be pivotal in designing catalysts with tailored properties for specific chemical reactions (Ambrosi et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-6-9(14)10(7-13)16-11(17)15-8-4-2-1-3-5-8/h1-5H,14H2,(H2,15,16,17)/b10-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAYXSOGFOWMON-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(=C(C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N/C(=C(/C#N)\N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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